Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone
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Overview
Description
Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a pyrrolidine ring, a quinoline moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . This method allows for the formation of the pyrrolidine ring and subsequent functionalization to introduce the quinoline and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The phenyl, quinoline, and pyrrolidine groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying biological interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the pyrrolidine ring can interact with proteins and enzymes. These interactions can modulate biological pathways and lead to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and have similar biological activities.
Quinoline derivatives: Compounds such as quinolin-2-ones and phenanthridin-6-ones share the quinoline moiety and have applications in medicinal chemistry.
Uniqueness
Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone is unique due to the combination of the pyrrolidine ring, quinoline moiety, and phenyl group. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H18N2O |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
phenyl-(2-quinolin-6-ylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C20H18N2O/c23-20(15-6-2-1-3-7-15)22-13-5-9-19(22)17-10-11-18-16(14-17)8-4-12-21-18/h1-4,6-8,10-12,14,19H,5,9,13H2 |
InChI Key |
OGNUBOHXYFXUCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=CC4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
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